molecular formula C20H16N4O2S B2558225 N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 1796969-85-1

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2558225
CAS No.: 1796969-85-1
M. Wt: 376.43
InChI Key: QEDFUGRLYGBAFN-UHFFFAOYSA-N
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Description

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound designed for research applications in medicinal chemistry and drug discovery. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold noted for its significant metabolic stability and role as a bioisostere for esters and amides, which can enhance the pharmacokinetic properties of lead compounds . The structure is further functionalized with pyridinyl and thiophene moieties, heterocycles that are frequently employed in drug design for their ability to engage in diverse interactions with biological targets . Compounds containing the 1,2,4-oxadiazole core have been the subject of extensive research and demonstrate a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . The integration of this robust scaffold with a thiophene-acetamide chain suggests potential for investigating enzyme inhibition or modulation of protein-protein interactions. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for probing novel biological pathways in vitro. This product is provided for non-human research applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the identity and purity of the product for their specific research applications.

Properties

IUPAC Name

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-18(12-16-7-4-10-27-16)22-17-8-2-1-5-14(17)11-19-23-20(24-26-19)15-6-3-9-21-13-15/h1-10,13H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDFUGRLYGBAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects against cancer cell lines, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}N4_{4}O1_{1}S. The compound features a complex structure that combines oxadiazole and thiophene moieties, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus15.6 µg/mL
Compound BE. coli31.25 µg/mL
Compound CC. albicans62.5 µg/mL

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Studies indicate that this compound exhibits potent cytotoxicity against human leukemia (CEM-C7), breast cancer (MCF7), and melanoma (MEL8) cell lines with IC50_{50} values in the micromolar range .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
CEM-C710.38Induction of apoptosis
MCF70.65p53 activation and caspase cleavage
MEL82.41Cell cycle arrest

The mechanism by which N-(2-((3-(pyridin-3-y)-1,2,4-oxadiazol-5-y)methyl)phenyl)-2-(thiophen-2-y)acetamide induces cytotoxicity appears to involve the activation of apoptotic pathways. Flow cytometry assays have revealed that this compound increases p53 expression levels and promotes caspase activation in treated cells . Additionally, molecular docking studies suggest strong interactions between the compound and key amino acid residues in target proteins involved in cell proliferation and survival.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole moieties. For instance, derivatives of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

Oxadiazole derivatives have also been investigated for their antimicrobial activities. A study on related compounds revealed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Neuropharmacological Effects

Compounds similar to this compound have been evaluated for their neuropharmacological effects. Research indicates potential applications as analgesics and neuroprotective agents, with some studies suggesting multitarget activity against various receptors involved in pain modulation .

Pesticidal Activity

The structural characteristics of this compound suggest potential applications in agrochemicals as pesticides. Compounds with similar thiophene and pyridine structures have been reported to exhibit pesticidal activities against a range of agricultural pests .

Herbicidal Properties

Research into the herbicidal properties of oxadiazole-based compounds has indicated efficacy in controlling unwanted plant growth. These compounds may act by inhibiting specific enzymes involved in plant metabolism or disrupting photosynthesis processes .

Case Studies and Experimental Findings

Application AreaCompound TestedBiological ActivityReference
AnticancerN-(substituted phenyl)-oxadiazolesPGIs up to 86.61% against OVCAR-8
AntimicrobialOxadiazole derivativesEffective against S. aureus and E. coli
NeuropharmacologyPyridine-containing oxadiazolesAnalgesic effects noted
PesticidalThienyl-pyridyl oxadiazolesEfficacy against agricultural pests
HerbicidalOxadiazole derivativesInhibition of plant growth observed

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally analogous derivatives, focusing on synthesis, bioactivity, and structural variations.

Structural Analogues with 1,2,4-Oxadiazole Cores
Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide (Target) 1,2,4-Oxadiazole Pyridin-3-yl, methylphenyl, thiophen-2-yl Not explicitly reported (hypothesized TRP modulation)
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) 1,2,4-Oxadiazole 4-Chlorophenethyl, benzimidazolone Dual TRPA1/TRPV1 antagonism (IC₅₀: 72 nM, 99% purity)
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (47) 1,2,4-Oxadiazole Trifluoromethyl biphenyl, benzimidazolone Enhanced solubility and TRPV1 selectivity (55% yield)

Key Observations :

  • Bioactivity : Compound 46 () demonstrates potent dual TRPA1/TRPV1 antagonism, suggesting that 1,2,4-oxadiazole derivatives with aromatic substituents are viable for ion channel modulation. The target compound’s thiophene and pyridine groups may confer similar or distinct selectivity.
Analogues with Thiophene and Pyridine Motifs
Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
N-((3-(6-(4-(2-Chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide Oxazolidinone Fluoropyridine, chloropyrimidine Antibacterial (gram-positive pathogens)
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide 1,2,4-Triazole Pyridyl, toluidine Antifungal and antiparasitic activity

Key Observations :

  • Thiophene vs.
  • Triazole vs. Oxadiazole : Triazole derivatives () show antifungal activity, whereas oxadiazoles () are more associated with ion channel modulation, highlighting the impact of core heterocycle choice .

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